molecular formula C12H15FN2O3 B8224299 Tert-butyl (5-acetyl-6-fluoropyridin-2-YL)carbamate

Tert-butyl (5-acetyl-6-fluoropyridin-2-YL)carbamate

Cat. No.: B8224299
M. Wt: 254.26 g/mol
InChI Key: QRNKYJVGWMJBAF-UHFFFAOYSA-N
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Description

Tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring, which is substituted with an acetyl group at the 5-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-acetyl-6-fluoropyridine, which serves as the core structure.

    Formation of Carbamate: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate base, such as triethylamine, under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and fluorine substituents play a crucial role in modulating its activity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-chloro-2-fluoropyridin-4-yl)carbamate
  • Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
  • Tert-butyl (4-fluoropyridin-2-yl)carbamate

Uniqueness

Tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate is unique due to the specific combination of acetyl and fluorine substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

tert-butyl N-(5-acetyl-6-fluoropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-7(16)8-5-6-9(14-10(8)13)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNKYJVGWMJBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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